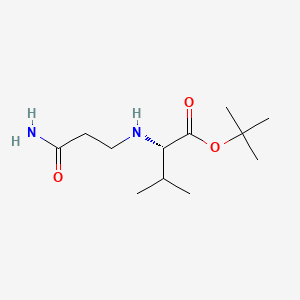

N-(3-Propanamido)-L-valine tert-Butyl Ester

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-(3-Propanamido)-L-valine tert-butyl ester is a compound with potential applications in various scientific research fields. While direct studies on this specific compound are scarce, research on similar ester compounds provides insight into its possible applications, focusing on areas excluding drug use, dosage, and side effects. This review highlights research applications based on findings from related ester compounds, reflecting the potential of N-(3-Propanamido)-L-valine tert-butyl ester.

Prodrug Applications

Ester compounds, similar to N-(3-Propanamido)-L-valine tert-butyl ester, have been extensively studied for their role as prodrugs. Prodrugs are inactive derivatives designed to improve bioavailability, solubility, and permeability of pharmacologically active drugs. For instance, valaciclovir, the L-valyl ester of aciclovir, showcases the prodrug strategy by delivering therapeutic concentrations of aciclovir with enhanced oral bioavailability (Perry & Faulds, 1996). This highlights the potential of ester compounds in improving drug delivery systems.

Chemical Separation and Purification

Ester compounds are also instrumental in chemical separation processes. For example, the study on ionic liquids for separation purposes shows the utility of ester-based compounds in enhancing separation efficiency, particularly in complex mixtures requiring precise separation techniques (Domańska, Wlazło, & Karpińska, 2016). Such applications are vital in industrial processes, environmental remediation, and analytical chemistry, suggesting a broad utility spectrum for N-(3-Propanamido)-L-valine tert-butyl ester in these areas.

Biological Studies and Biomarker Research

In biological research, ester compounds serve as critical markers in studying exposure to various chemicals and environmental pollutants. The analysis of butadiene-derived hemoglobin adducts, for instance, uses ester derivatives as biomarkers for exposure, providing insights into occupational health risks and environmental safety (Boysen, Georgieva, Upton, Walker, & Swenberg, 2007). This research area underscores the importance of ester compounds in toxicology and epidemiological studies.

Advanced Drug Synthesis

The synthesis of antiviral agents showcases the innovative applications of ester compounds in creating more effective therapeutic agents. As described in the development of novel ester prodrugs for HIV and hepatitis C treatment, esterification techniques have been pivotal in producing drugs with superior pharmacokinetic profiles (Sinokrot, Smerat, Najjar, & Karaman, 2017). This area presents a promising avenue for N-(3-Propanamido)-L-valine tert-butyl ester in antiviral drug development.

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZGFLXDPWEXRA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858340 | |

| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Propanamido)-L-valine tert-Butyl Ester | |

CAS RN |

192725-87-4 | |

| Record name | N-(3-Amino-3-oxopropyl)-L-valine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)

![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)